

# physical characteristics of (R)-2-Chlorobutanoic Acid

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## Compound of Interest

Compound Name: (R)-2-Chlorobutyric Acid

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An In-depth Technical Guide to the Physical Characteristics of (R)-2-Chlorobutanoic Acid

## Abstract

(R)-2-Chlorobutanoic acid (CAS No. 54053-45-1) is a chiral carboxylic acid of significant interest in the pharmaceutical and fine chemical industries. Its utility as a building block in asymmetric synthesis demands a thorough understanding of its physical and spectroscopic properties. The presence of a stereocenter and an electron-withdrawing chlorine atom at the alpha ( $\alpha$ ) position to the carboxyl group imparts unique characteristics that dictate its behavior, reactivity, and analytical profile. This guide provides a comprehensive examination of these properties, offering both established data and field-proven methodologies for their verification. It is intended for researchers, chemists, and quality control professionals engaged in the development and handling of chiral intermediates.

## Compound Identification and Core Properties

Precise identification is the foundation of all subsequent analysis. (R)-2-Chlorobutanoic acid is a colorless to light yellow liquid, a characteristic that should be verified upon receipt of the material. Key identifiers and fundamental physical properties are summarized below.

Property	Value	Source(s)
CAS Number	54053-45-1	<a href="#">[1]</a>
Molecular Formula	C <sub>4</sub> H <sub>7</sub> ClO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	122.55 g/mol	<a href="#">[1]</a>
Appearance	Colorless to Light yellow clear liquid	<a href="#">[1]</a>
Boiling Point	98 °C (at 14 mmHg)	<a href="#">[1]</a> <a href="#">[2]</a>
Density / Specific Gravity	~1.19 g/mL at 20 °C	<a href="#">[1]</a> <a href="#">[2]</a>
Refractive Index (n <sup>20</sup> /D)	~1.44	<a href="#">[1]</a>
Solubility	Limited in water; Soluble in alcohols and ethyl acetate.	

## Chiroptical Properties: Specific Rotation

As a chiral molecule, the most defining physical characteristic of (R)-2-Chlorobutanoic acid is its interaction with plane-polarized light, known as optical activity. The specific rotation is a standardized measure of this activity.

Parameter	Value	Conditions	Source(s)
Specific Rotation ([ $\alpha$ ])	+17°	Neat (undiluted liquid), measured at 20°C using the sodium D-line (589 nm)	<a href="#">[1]</a> <a href="#">[2]</a>

The positive sign (+) confirms its dextrorotatory nature, justifying the common nomenclature (R)-(+)-2-Chlorobutanoic acid. This property is critical for confirming the enantiomeric identity and purity of the material.

## Causality Behind Optical Activity

Optical activity arises from the asymmetric nature of the molecule. The chiral carbon (C2), bonded to four different groups (–H, –Cl, –CH<sub>2</sub>CH<sub>3</sub>, and –COOH), creates a non-superimposable mirror image (the (S)-enantiomer). When plane-polarized light passes through a sample of the (R)-enantiomer, the electric field of the light interacts with the asymmetric electron distribution of the molecule, causing the plane of polarization to rotate clockwise. The (S)-enantiomer would rotate the light by the exact same magnitude but in the opposite (counter-clockwise) direction.

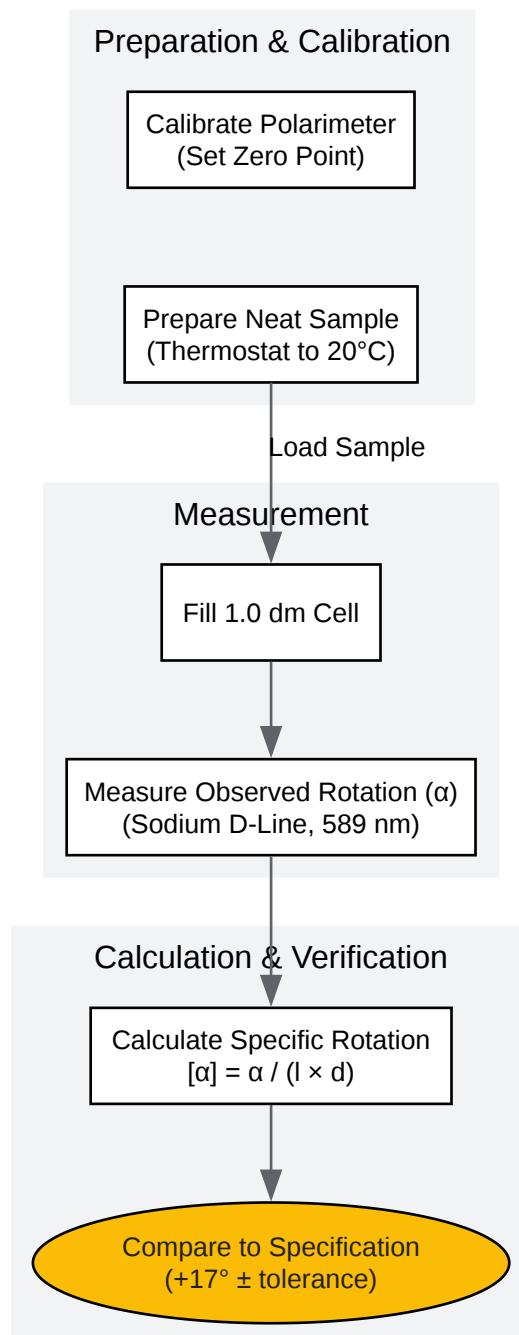
## Experimental Protocol: Determination of Specific Rotation via Polarimetry

The determination of specific rotation is a self-validating system; deviation from the expected value immediately indicates potential issues with concentration, purity, or enantiomeric identity.

### Methodology:

- **Instrument Calibration:** Calibrate the polarimeter using a certified quartz plate or a blank solvent to establish a zero point.
- **Sample Preparation:** As the reference value is for a neat sample, no solvent is required. Ensure the liquid is free of bubbles and suspended particles.
- **Measurement:**
  - Fill a 1.0 dm (10 cm) polarimeter cell with the neat (R)-2-Chlorobutanoic acid.
  - Ensure the sample is thermostatted to 20°C.
  - Place the cell in the polarimeter.
  - Using a sodium lamp (D-line, 589 nm) as the light source, measure the observed angle of rotation ( $\alpha$ ).
  - Perform multiple readings (e.g., 3-5) and calculate the average.
- **Calculation:** For a neat liquid, the specific rotation  $[\alpha]$  is calculated using the formula:  $[\alpha] = \alpha / (l \times d)$  where:

- $\alpha$  = observed rotation in degrees
- $l$  = path length in decimeters (dm)
- $d$  = density in g/mL



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Caption: Workflow for the polarimetric analysis of neat (R)-2-Chlorobutanoic Acid.

## Acidity and the Influence of $\alpha$ -Substitution

The acidity of a carboxylic acid is a fundamental property defined by its acid dissociation constant ( $pK_a$ ). The presence of the highly electronegative chlorine atom on the  $\alpha$ -carbon has a profound impact.

- Predicted  $pK_a$ : ~2.95

## Expertise & Causality: The Inductive Effect

The  $pK_a$  of unsubstituted butanoic acid is approximately 4.8. The significantly lower predicted  $pK_a$  of ~2.95 for the 2-chloro derivative is a direct consequence of the inductive effect.<sup>[3]</sup>

- Electron Withdrawal: Chlorine is highly electronegative and pulls electron density away from the rest of the molecule through the sigma ( $\sigma$ ) bonds.<sup>[4]</sup>
- Stabilization of the Conjugate Base: When the carboxylic acid donates its proton ( $H^+$ ), it forms a negatively charged carboxylate anion ( $-COO^-$ ). The electron-withdrawing chlorine atom helps to delocalize and stabilize this negative charge.<sup>[5]</sup>
- Increased Acidity: By stabilizing the conjugate base, the equilibrium of the acid-base reaction is shifted towards dissociation, making the parent acid stronger (i.e., having a lower  $pK_a$ ).<sup>[6]</sup> This effect is most potent when the substituent is on the  $\alpha$ -carbon and diminishes rapidly with distance.<sup>[3]</sup>

Caption: The inductive effect of the  $\alpha$ -chlorine atom stabilizes the carboxylate anion.

## Spectroscopic Profile

Spectroscopic analysis provides an incontrovertible fingerprint of the molecular structure. While experimental spectra for the pure (R)-enantiomer are not widely published, a highly accurate profile can be predicted based on the known effects of its constituent functional groups.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

Predicted  $^1\text{H}$  NMR Spectrum (in  $\text{CDCl}_3$ , 300 MHz)

Assignment	Structure	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Integration
H-a	$\text{CH}_3\text{-CH}_2\text{-CHCl-COOH}$	1.1	Triplet (t)	3H
H-b	$\text{CH}_3\text{-CH}_2\text{-CHCl-COOH}$	2.1	Multiplet (m)	2H
H-c	$\text{CH}_3\text{-CH}_2\text{-CHCl-COOH}$	4.3	Triplet (t)	1H
H-d	$\text{CH}_3\text{-CH}_2\text{-CHCl-COOH}$	10-12	Broad Singlet (br s)	1H

 $^1\text{H}$  NMR Interpretation:

- COOH (H-d): The acidic proton is highly deshielded and appears far downfield as a broad singlet.<sup>[7]</sup> Its signal will disappear upon shaking the sample with a drop of  $\text{D}_2\text{O}$ , a key confirmatory test.
- $\alpha$ -Proton (H-c): This proton is attached to the same carbon as two powerful electron-withdrawing groups ( $-\text{Cl}$  and  $-\text{COOH}$ ), causing it to be significantly deshielded and shifted downfield to  $\sim 4.3$  ppm. It is split into a triplet by the two adjacent H-b protons.
- $\beta$ -Protons (H-b): These methylene protons are adjacent to both the chiral center and the terminal methyl group, resulting in a complex splitting pattern (multiplet).
- $\gamma$ -Protons (H-a): The terminal methyl protons are furthest from the electron-withdrawing groups and appear furthest upfield. They are split into a triplet by the two adjacent H-b protons.

Predicted  $^{13}\text{C}$  NMR Spectrum (in  $\text{CDCl}_3$ , 75 MHz)

Assignment	Structure	Predicted Chemical Shift (δ, ppm)
C-1	CH <sub>3</sub> -CH <sub>2</sub> -CHCl-COOH	~174
C-2	CH <sub>3</sub> -CH <sub>2</sub> -CHCl-COOH	~58
C-3	CH <sub>3</sub> -CH <sub>2</sub> -CHCl-COOH	~28
C-4	CH <sub>3</sub> -CH <sub>2</sub> -CHCl-COOH	~11

#### <sup>13</sup>C NMR Interpretation:

- C-1 (Carbonyl): The carbonyl carbon is the most deshielded, appearing in the characteristic region for carboxylic acids (~170-185 ppm).[8]
- C-2 (α-Carbon): This carbon is directly attached to the electronegative chlorine, causing a significant downfield shift compared to a standard alkane carbon.
- C-3 & C-4: These aliphatic carbons appear in the upfield region of the spectrum.

#### Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve ~10-20 mg of (R)-2-Chlorobutanoic acid in ~0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) in a standard 5 mm NMR tube. CDCl<sub>3</sub> is a suitable choice for its good solubilizing power and minimal interference in the <sup>1</sup>H spectrum.
- Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C spectra on a standard NMR spectrometer (e.g., 300 MHz or higher).
- Confirmation (D<sub>2</sub>O Exchange): After initial spectra are acquired, add 1-2 drops of deuterium oxide (D<sub>2</sub>O) to the NMR tube, shake vigorously, and re-acquire the <sup>1</sup>H spectrum. The disappearance of the signal between 10-12 ppm confirms its assignment as the acidic proton.

## Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule. The IR spectrum of the (R)- and (S)-enantiomers will be identical.

## Predicted IR Absorptions (Neat Liquid, NaCl Plates)

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity	Functional Group
2500-3300	O–H Stretch	Strong, Very Broad	Carboxylic Acid
2850-2990	C–H Stretch	Medium-Strong	Alkyl (CH <sub>3</sub> , CH <sub>2</sub> )
~1715	C=O Stretch	Very Strong, Sharp	Carboxylic Acid
~1460 & ~1380	C–H Bend	Medium	Alkyl (CH <sub>3</sub> , CH <sub>2</sub> )
1210-1320	C–O Stretch	Strong	Carboxylic Acid
600-800	C–Cl Stretch	Medium-Strong	Alkyl Halide

## IR Interpretation:

- The most prominent feature is the extremely broad O–H stretch, a hallmark of a hydrogen-bonded carboxylic acid.[\[9\]](#)
- The intense, sharp carbonyl (C=O) peak around 1715 cm<sup>-1</sup> is unmistakable and confirms the carboxylic acid functionality.
- The C–Cl stretch appears in the fingerprint region and, while present, can be difficult to assign definitively without reference spectra.

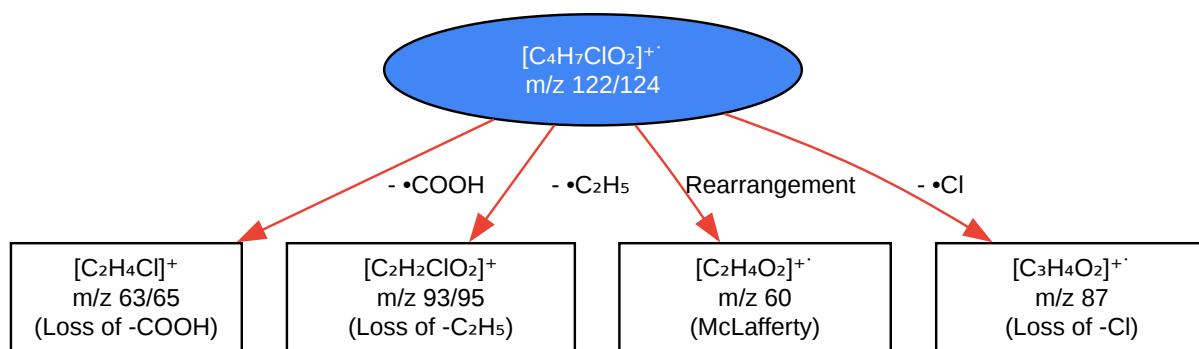
## Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, which aids in structural confirmation.

## Predicted Fragmentation Pattern (Electron Ionization, EI)

- Molecular Ion (M<sup>+</sup>): A peak at m/z 122 (for <sup>35</sup>Cl) and a smaller peak at m/z 124 (for <sup>37</sup>Cl) in an approximate 3:1 ratio. This peak is often weak or absent in short-chain carboxylic acids.
- Key Fragments:

- m/z 93: Loss of the ethyl group ( $\bullet\text{CH}_2\text{CH}_3$ , 29 Da) to form  $[\text{M}-29]^+$ .
- m/z 77: Loss of the carboxyl group ( $\bullet\text{COOH}$ , 45 Da) to form  $[\text{M}-45]^+$ . This fragment,  $[\text{CH}_3\text{CH}_2\text{CHCl}]^+$ , would also show a companion peak at m/z 79 due to the  $^{37}\text{Cl}$  isotope.
- m/z 60 (McLafferty Rearrangement): This is a characteristic rearrangement for carboxylic acids with a  $\gamma$ -hydrogen, leading to a fragment of m/z 60. This is often the base peak.



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Caption: Predicted major fragmentation pathways for (R)-2-Chlorobutanoic Acid in EI-MS.

## Safe Handling and Storage

Scientific integrity requires operational safety. (R)-2-Chlorobutanoic acid is a corrosive material.

- Hazards: Causes severe skin burns and eye damage. Suspected of causing genetic defects. May be corrosive to metals.[\[1\]](#)
- Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
- Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container. Keep away from bases and oxidizing agents. Recommended storage temperature is below 15°C.[\[1\]](#)

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- To cite this document: BenchChem. [physical characteristics of (R)-2-Chlorobutanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2971491#physical-characteristics-of-r-2-chlorobutanoic-acid>

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